3-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
Thieno[2,3-c]pyrazole derivatives are a class of heterocyclic compounds with demonstrated biological activities, including antifungal, antibacterial, anti-inflammatory, and antioxidant properties . The compound 3-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide features a thienopyrazole core substituted with a methyl group at position 3, a phenyl group at position 1, and a tetrahydrofuran-2-ylmethyl carboxamide moiety at position 3. These compounds are synthesized via cyclocondensation reactions involving pyrazole precursors and functionalization of the carboxamide group .
Properties
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-15-10-16(17(22)19-11-14-8-5-9-23-14)24-18(15)21(20-12)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGNBYLURRDCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NCC3CCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a thieno[2,3-c]pyrazole core, which is known for various biological activities. The presence of the tetrahydrofuran moiety enhances its solubility and bioavailability.
Anticancer Activity
Research indicates that derivatives of pyrazoles, including the compound , exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for their anticancer activity as it disrupts mitotic processes in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.08 - 12.07 | Inhibits tubulin polymerization |
| Compound B | 32 | Inhibits TNFα production in THP1 cells |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNFα and IL-6 in various models. The specific interactions at the molecular level suggest that this compound may act as a selective inhibitor of pathways involved in inflammation .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in cell signaling pathways that regulate inflammation and cancer progression.
- Binding Affinity : Molecular docking studies suggest that this compound may bind effectively to target proteins involved in cancer and inflammatory pathways, potentially disrupting their function.
Case Studies
Several studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives:
- Study on Tubulin Inhibition : A recent study demonstrated that a related pyrazole derivative showed IC50 values indicating potent inhibition of tubulin polymerization. This suggests that modifications on the pyrazole scaffold can significantly enhance anticancer activity .
- Inflammation Models : In vivo studies using mouse models indicated that compounds with similar structures significantly reduced serum levels of TNFα and IL-6 following LPS stimulation, highlighting their potential therapeutic role in inflammatory diseases .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[2,3-c]Pyrazole Derivatives
Key Findings
Carboxamide vs. Carbonitrile :
- 7b (carboxamide) showed superior antioxidant activity (0.6% altered erythrocytes) compared to its carbonitrile analog 7a (3.7%) . The -CONH₂ group likely facilitates hydrogen bonding with biological targets.
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., methoxy in 7e ) moderately enhance activity compared to electron-withdrawing groups (e.g., chloro in 7f ) .
- Bulky substituents (e.g., chloroacetyl in 8 ) reduce efficacy due to steric hindrance .
Tetrahydrofuran Derivative (Target Compound) :
- The tetrahydrofuran-2-ylmethyl group may improve solubility and membrane permeability compared to aryl-substituted analogs. However, direct biological data are unavailable in the provided evidence.
Q & A
Q. What are the optimized synthetic routes for 3-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide?
- Methodological Answer :
Synthesis typically involves multi-step reactions:- Step 1 : Preparation of the thieno[2,3-c]pyrazole core via cyclization of substituted thiophenes with hydrazine derivatives under reflux conditions.
- Step 2 : Functionalization at the 5-position with a carboxamide group using coupling agents like EDCI/HOBt in anhydrous DMF.
- Step 3 : Introduction of the tetrahydrofuran-2-ylmethyl substituent via nucleophilic substitution or Mitsunobu reaction.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are recommended for high purity (>95%) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carboxamide C=O stretch at ~1650 cm).
- X-ray Crystallography : For definitive bond length/angle data and crystal packing analysis, critical for understanding electronic properties .
Q. What methods ensure purity assessment during synthesis?
- Methodological Answer :
- Analytical HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to monitor impurities.
- Thin-Layer Chromatography (TLC) : Pre- and post-purification checks using silica plates.
- Elemental Analysis : Validation of molecular formula (C, H, N content) .
Q. What are the key reactivity features of the thieno[2,3-c]pyrazole core?
- Methodological Answer :
- Electrophilic Substitution : Reactivity at the 3-position due to electron-rich thiophene moiety.
- Oxidative Sensitivity : Avoid strong oxidizing agents (e.g., KMnO) to prevent ring degradation. Controlled ozonolysis may be used for functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodological Answer :
- Computational Screening : Use density functional theory (DFT) to predict transition states and optimize solvent/reagent choices.
- Flow Chemistry : Continuous flow systems improve yield in coupling reactions by maintaining precise temperature/pH control.
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., temperature, stoichiometry) to minimize side products .
Q. How to design experiments for evaluating biological activity (e.g., anticancer or antimicrobial)?
- Methodological Answer :
- In Vitro Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Structural Comparisons : Benchmark activity against analogs with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to identify pharmacophores .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Verification : Re-test compounds using standardized HPLC protocols to rule out impurity-driven artifacts.
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Meta-Analysis : Cross-reference data with structural analogs to identify trends in substituent effects .
Q. What methodologies assess metabolic stability and pharmacokinetics?
- Methodological Answer :
- In Vitro Microsomal Stability : Incubation with liver microsomes (human/rat) to measure half-life (t) and metabolite profiling via LC-MS.
- Caco-2 Permeability Assay : Predict intestinal absorption using monolayer integrity (TEER measurements).
- Plasma Protein Binding : Equilibrium dialysis to quantify free fraction .
Q. How to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs with variations at the tetrahydrofuran or phenyl groups.
- 3D-QSAR : CoMFA/CoMSIA models to correlate substituent properties (e.g., logP, polar surface area) with activity.
- Target Docking : Molecular docking into predicted binding pockets (e.g., kinase domains) using AutoDock Vina .
Q. What are the primary degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C.
- LC-MS Analysis : Identify degradation products (e.g., hydrolysis of carboxamide to carboxylic acid).
- Light Sensitivity : UV-stability testing in ICH guidelines-compliant chambers .
Q. How to integrate computational modeling into reaction design?
- Methodological Answer :
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) to map energy profiles for key steps (e.g., cyclization).
- Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., Pd vs. Cu for cross-couplings).
- Feedback Loops : Use experimental data to refine computational parameters iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
